For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-(Aminomethyl)cyclohexanol
This technical guide provides a comprehensive overview of 3-(Aminomethyl)cyclohexanol, including its chemical identity, physicochemical properties, and safety information. Due to the limited availability of detailed experimental data for 3-(Aminomethyl)cyclohexanol itself, this guide also includes information on the closely related and structurally similar compound, 3-aminocyclohexanol, which serves as a valuable reference for synthetic strategies and potential biological applications.
Chemical Identification and Properties
3-(Aminomethyl)cyclohexanol is a cycloaliphatic amino alcohol. It exists as a mixture of stereoisomers, primarily cis and trans. The specific isomer can significantly influence its physical properties and biological activity.
CAS Numbers and Molecular Formulas
The Chemical Abstracts Service (CAS) numbers are essential for unambiguous identification. Several CAS numbers are associated with 3-(Aminomethyl)cyclohexanol and its related structures.
| Compound Name | Stereoisomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-(Aminomethyl)cyclohexanol | Mixture | 116650-26-1 | C₇H₁₅NO | 129.20[1] |
| cis-3-(Aminomethyl)cyclohexanol | cis | 874821-44-0 | C₇H₁₅NO | 129.2[2] |
| trans-3-Amino-cyclohexanol | trans | 40525-77-7 | C₆H₁₃NO | 115.18[3] |
| cis-3-Aminocyclohexanol hydrochloride | cis | 124555-44-8 | C₆H₁₄ClNO | 151.64[4][5][6] |
| trans-3-Amino-cyclohexanol hydrochloride | trans | 124555-43-7 | C₆H₁₄ClNO | 151.64[7][8] |
Physicochemical Properties
Detailed physical properties for 3-(Aminomethyl)cyclohexanol are not extensively reported. The available data, along with properties of related compounds, are summarized below.
| Property | 3-(Aminomethyl)cyclohexanol (CAS 116650-26-1) | cis-3-Aminocyclohexanol hydrochloride (CAS 124555-44-8) | Cyclohexanol (Reference) |
| Physical Form | Sticky Oil to Solid | Solid | Liquid[9] |
| Purity | 95% | - | >95%[9] |
| Melting Point | - | 202 - 204°C[5] | 23 °C[9] |
| Boiling Point | - | - | 161 °C[9] |
| Solubility | - | Soluble in Methanol[5] | 3.6 g/100ml in water (20°C)[9] |
| Storage Temperature | 2-8°C, inert atmosphere | Refrigerator, inert atmosphere[5][6] | - |
Safety and Handling
Proper handling of 3-(Aminomethyl)cyclohexanol is crucial. The following table summarizes the available GHS hazard information.
| GHS Information | 3-(Aminomethyl)cyclohexanol (CAS 116650-26-1) |
| Pictogram(s) | GHS07 (Exclamation mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |
| Precautionary Statements | P261, P280, P305+P351+P338 |
Synthesis and Experimental Protocols
Synthesis of cis- and trans-3-Aminocyclohexanols[11]
This two-step synthesis provides a viable route to the 3-aminocyclohexanol core structure.
Step 1: Preparation of β-Enaminoketones
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A solution of a 1,3-cyclohexanedione derivative (e.g., 4,4-dimethyl-1,3-cyclohexanedione, 7.13 mmol) and a primary amine (e.g., benzylamine, 7.84 mmol) is refluxed in toluene (30 mL) for 3 hours.
-
Water formed during the reaction is removed azeotropically using a Dean-Stark trap.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting solid is purified by recrystallization (e.g., from CH₂Cl₂/hexane) to yield the β-enaminoketone.
Step 2: Reduction of β-Enaminoketones to 3-Aminocyclohexanols
-
The β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and THF (5 mL).
-
The solution is treated with an excess of small pieces of metallic sodium (12.0 g-atoms) and stirred, allowing the temperature to rise from 0°C to room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, any unreacted sodium is carefully removed.
-
The reaction mixture is poured into a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.
-
The organic layers are combined, dried over Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield a diastereomeric mixture of the corresponding 3-aminocyclohexanols.
-
The cis and trans isomers can then be separated by column chromatography.
Caption: Synthetic workflow for cis- and trans-3-aminocyclohexanols.
Applications in Drug Development
While direct biological data for 3-(Aminomethyl)cyclohexanol is scarce, the closely related compound, (1S,3R)-3-Aminocyclohexanol Hydrochloride, is utilized as a key reactant in the synthesis of potent and orally active TRPV1 antagonists.[5] The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in the detection of noxious stimuli and is a significant target for the development of novel analgesics.[11][12]
The aminocyclohexanol scaffold is a critical pharmacophore for these antagonists. This suggests that 3-(Aminomethyl)cyclohexanol and its derivatives are promising building blocks for the discovery of new therapeutics targeting the TRPV1 channel for conditions such as chronic pain.[11]
Caption: Conceptual workflow for developing TRPV1 antagonists.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. cis-3-(aminomethyl)cyclohexanol 97% | CAS: 874821-44-0 | AChemBlock [achemblock.com]
- 3. trans-3-amino-cyclohexanol 97% | CAS: 40525-77-7 | AChemBlock [achemblock.com]
- 4. cis-3-Aminocyclohexanol hydrochloride | C6H14ClNO | CID 12213490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CIS-3-AMINO-CYCLOHEXANOL HYDROCHLORIDE CAS#: 124555-44-8 [m.chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. trans-3-Amino-cyclohexanol hydrochloride | C6H14ClNO | CID 60145992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy trans-3-Amino-cyclohexanol hydrochloride | 124555-43-7 [smolecule.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
